molecular formula C21H32O5 B1234822 Mycinamicin IV aglycone CAS No. 77704-61-1

Mycinamicin IV aglycone

Katalognummer: B1234822
CAS-Nummer: 77704-61-1
Molekulargewicht: 364.5 g/mol
InChI-Schlüssel: HUAKBQRUWMYNSD-NMQQROTKSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Mycinamicin IV aglycone is a natural product found in Micromonospora griseorubida with data available.

Wissenschaftliche Forschungsanwendungen

  • Total Synthesis of Mycinamicin IV Mycinamicin IV, a 16-membered macrolide, has been synthesized as part of a collective approach to macrolide antibiotics. This synthesis is significant for its integration of catalysis-based routes and the establishment of robust de novo syntheses for various types of deoxy sugars, demonstrating the flexibility of this approach in creating complex natural products (Späth & Fürstner, 2021).

  • Chemical Degradation and Configuration Studies Studies on the chemical degradation and absolute configuration of mycinamicins, including mycinamicin IV, provide insights into the structural elucidation and stereochemistry of these compounds. This research is foundational in understanding the chemical nature and potential applications of mycinamicin IV (Kinoshita et al., 1985).

  • Mass Spectral Studies Chemical ionization mass spectra of mycinamicins, including mycinamicin IV, reveal insights into their structural properties. This analysis contributes to our understanding of the fragmentation patterns and molecular characteristics of these antibiotics (Harada et al., 1985).

  • Bioactive Compound Production The introduction of d-mycinose biosynthetic genes into Micromonospora species demonstrates the potential for producing bioactive compounds, like rosamicin derivatives, using mycinamicin IV aglycone as a framework. This research showcases the possibilities in engineered biosynthesis for creating novel compounds (Anzai et al., 2009).

  • Mycinamicin Biosynthesis and Polyketide Synthesis The targeted inactivation of polyketide synthase in Micromonospora griseorubida highlights the role of mycinamicin IV in the biosynthesis of mycinamicin antibiotics. Understanding the biosynthetic pathways of such compounds is crucial for exploring their potential applications (Anzai et al., 2004).

  • Structural and Biochemical Studies on Enzymes Interacting with Mycinamicin IV Investigations into the structure and dynamics of enzymes like MycG, which interact with mycinamicin IV, provide valuable insights into the biochemical processes involved in the biosynthesis of macrolide antibiotics. This research is instrumental in understanding the enzymatic mechanisms that modify mycinamicin IV (Tietz et al., 2017).

  • Hybrid Antibiotic Production Genetic engineering of Micromonospora species to produce hybrid macrolide antibiotics using this compound demonstrates the potential of biotechnological approaches in creating new antibiotic compounds (Sakai et al., 2012).

  • Functional Analysis of Enzymes in Mycinamicin Biosynthesis The functional analysis of cytochrome P450 enzymes, which are involved in mycinamicin biosynthesis, has implications for understanding the role of mycinamicin IV in these pathways. This research provides insights into the enzymatic modification processes of macrolide antibiotics (Anzai et al., 2012).

Eigenschaften

CAS-Nummer

77704-61-1

Molekularformel

C21H32O5

Molekulargewicht

364.5 g/mol

IUPAC-Name

(3Z,5S,6S,7S,9R,11Z,13Z,15R,16R)-16-ethyl-6-hydroxy-15-(hydroxymethyl)-5,7,9-trimethyl-1-oxacyclohexadeca-3,11,13-triene-2,10-dione

InChI

InChI=1S/C21H32O5/c1-5-19-17(13-22)8-6-7-9-18(23)15(3)12-16(4)21(25)14(2)10-11-20(24)26-19/h6-11,14-17,19,21-22,25H,5,12-13H2,1-4H3/b8-6-,9-7-,11-10-/t14-,15+,16-,17+,19+,21+/m0/s1

InChI-Schlüssel

HUAKBQRUWMYNSD-NMQQROTKSA-N

Isomerische SMILES

CC[C@@H]1[C@H](/C=C\C=C/C(=O)[C@@H](C[C@@H]([C@@H]([C@H](/C=C\C(=O)O1)C)O)C)C)CO

SMILES

CCC1C(C=CC=CC(=O)C(CC(C(C(C=CC(=O)O1)C)O)C)C)CO

Kanonische SMILES

CCC1C(C=CC=CC(=O)C(CC(C(C(C=CC(=O)O1)C)O)C)C)CO

Synonyme

mycinamicin IV aglycone
mycinolide IV

Herkunft des Produkts

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Mycinamicin IV aglycone
Reactant of Route 2
Mycinamicin IV aglycone
Reactant of Route 3
Mycinamicin IV aglycone
Reactant of Route 4
Mycinamicin IV aglycone
Reactant of Route 5
Mycinamicin IV aglycone
Reactant of Route 6
Mycinamicin IV aglycone

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.